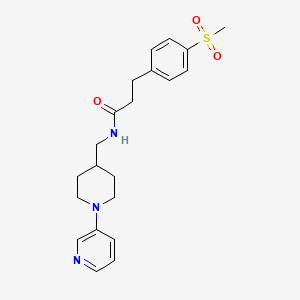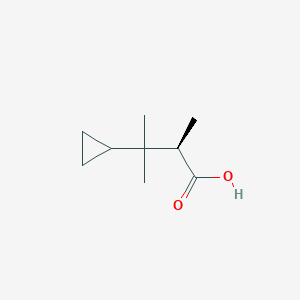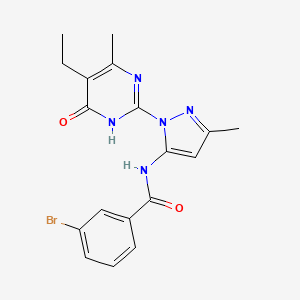
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, or 5,5-DOPA for short, is an organic compound that has a wide range of uses in both scientific research and industrial applications. It is an important intermediate in the synthesis of many compounds and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. The compound has also been used in the synthesis of various drugs, including the anticonvulsant drug phenytoin. In addition, 5,5-DOPA has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease.
Applications De Recherche Scientifique
Pharmaceuticals: Antipsychotic Medication Development
Phenothiazine derivatives, including compounds like (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, have been extensively studied for their antipsychotic properties. These compounds are known to interact with neurotransmitter receptors in the brain, which can be beneficial for treating schizophrenia and bipolar disorder. The research has focused on optimizing the efficacy and reducing the side effects of these medications .
Organic Electronics: Electroluminescent Materials
The phenothiazine core structure is integral to the development of electroluminescent materials. These materials are used in organic light-emitting diodes (OLEDs), which are essential components of modern display and lighting technologies. The compound’s ability to transport electrons makes it a candidate for blue light-emitting devices .
Cancer Research: Antitumor Activity
Studies have shown that phenothiazine derivatives can exhibit antitumor activity. They are capable of inducing apoptosis in cancer cells, potentially through the generation of reactive oxygen species or by disrupting mitochondrial function. This makes them a subject of interest for developing new chemotherapeutic agents .
Material Science: Nonlinear Optical Properties
The molecular structure of phenothiazine derivatives, including (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, allows for significant hyperpolarizability. This property is crucial for materials used in nonlinear optics, which have applications in laser technology, optical data storage, and telecommunications .
Analytical Chemistry: Vibrational Spectroscopy Studies
The vibrational spectroscopic properties of phenothiazine derivatives are valuable for analytical chemistry applications. FT-IR and FT-Raman spectroscopy can be used to study the compound’s structure, behavior under different conditions, and interactions with other molecules, which is vital for understanding its chemical properties .
Medicinal Chemistry: Antitubercular Agents
Recent research has explored the use of phenothiazine derivatives as antitubercular agents. Their potential to inhibit the growth of Mycobacterium tuberculosis makes them an interesting avenue for developing new treatments for tuberculosis, a disease that remains a significant global health challenge .
Mécanisme D'action
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been reported to exhibit various biological activities, including anticancer, antibacterial, antiplasmid, and multi-drug resistance (mdr) reversal activities .
Mode of Action
For instance, some phenothiazine derivatives have shown potent inhibitory activity against cancer cells .
Biochemical Pathways
Phenothiazine derivatives have been associated with various biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Phenothiazine derivatives have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Propriétés
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBTXRIQWBBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)



![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)


![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)


![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)